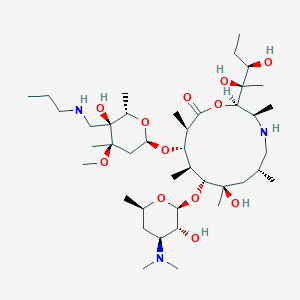
Tulathromycin B
Vue d'ensemble
Description
Tulathromycin B is an isomer of Tulathromycin, a macrolide antibiotic . It is used in veterinary medicine .
Synthesis Analysis
Tulathromycin B is synthesized as a part of various veterinary compounds . It is an important intermediate in the synthesis of Tulathromycin .Molecular Structure Analysis
The molecular formula of Tulathromycin B is C41H79N3O12 . It has a molecular weight of 806.07 .Chemical Reactions Analysis
Tulathromycin B undergoes various chemical reactions during its extraction and measurement in livestock plasma and lung homogenates . Analytes are solid-phase extracted onto a weak cation exchanger after aqueous dilution of samples and addition of heptadeutero-tulathromycin as an internal standard .Physical And Chemical Properties Analysis
Tulathromycin B has a molecular weight of 806.07 and its formula is C41H79N3O12 . It is soluble in DMSO .Applications De Recherche Scientifique
Treatment of Respiratory Tract Infections
Tulathromycin B is extensively used for the treatment of respiratory tract infections. In humans, it is indicated for community-acquired pneumonia and infections caused by Bordetella pertussis. Its efficacy extends to veterinary medicine, where it is used to treat respiratory diseases in swine and other animals .
Immunomodulatory Effects
Apart from its antimicrobial action, Tulathromycin B has been found to have immunomodulatory effects. This means it can modulate the immune system, potentially benefiting patients with chronic airway diseases by impacting morbidity and mortality .
Veterinary Applications
In veterinary medicine, Tulathromycin B plays a crucial role in the treatment of swine respiratory disease (SRD) and Glasser’s disease. These diseases can cause severe symptoms in animals, including high fever, coughing, and swollen joints .
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Research has been conducted to develop PK/PD models for Tulathromycin B. These models help determine the optimal dosage and efficacy of the drug for treating infections, particularly in veterinary settings .
Antibiotic Resistance Research
Tulathromycin B is also used in studies related to antibiotic resistance. The drug’s effectiveness against multi-drug resistant pathogens is of significant interest, as it can provide alternative treatment options where traditional antibiotics fail .
Gastrointestinal Infections
In human medicine, macrolides like Tulathromycin B are part of the treatment regimen for Helicobacter pylori gastrointestinal infections. They are used in combination with other drugs to eradicate the infection .
Mécanisme D'action
- Tulathromycin primarily targets bacterial ribosomes. Specifically, it binds to the 23S ribosomal RNA (rRNA) subunit within the bacterial ribosome. This interaction inhibits the transpeptidation process during protein synthesis, effectively blocking the elongation of peptide chains. As a result, the pathogenic bacteria cannot synthesize essential proteins, leading to their growth inhibition and eventual death .
- Tulathromycin’s binding to the 23S rRNA subunit disrupts the ribosomal machinery responsible for peptide bond formation. By interfering with protein synthesis, it prevents the bacteria from producing vital proteins necessary for their survival and proliferation. This mode of action is particularly effective against Gram-positive and Gram-negative bacteria .
- The affected pathways primarily involve protein synthesis. By inhibiting peptide elongation, Tulathromycin disrupts the bacterial cell’s ability to generate essential enzymes, structural proteins, and other vital molecules. Consequently, the bacteria cannot maintain their cellular integrity or carry out essential metabolic processes .
- Absorption : When administered intramuscularly, Tulathromycin is rapidly absorbed. In pigs, peak concentration (Cmax) occurs approximately 0.2 hours after injection. In cattle, it exhibits extensive absorption following intramuscular or subcutaneous administration .
- Distribution : Tulathromycin accumulates within cells, including macrophages, where concentrations can be more than 20 times higher than in plasma. This accumulation facilitates distribution to sites of inflammation .
- Metabolism and Elimination : Tulathromycin has a long elimination half-life (t1/2β) in both pigs (86.8 hours) and cattle (72.20 hours). It is slowly eliminated, allowing sustained therapeutic levels .
- At the molecular level, Tulathromycin disrupts bacterial protein synthesis, leading to growth inhibition and eventual cell death. Cellular effects include impaired metabolism, compromised structural integrity, and reduced virulence .
- Environmental factors, such as pH, temperature, and tissue-specific conditions, can influence Tulathromycin’s efficacy and stability. For instance, its lung-targeting pharmacokinetics make it effective in treating respiratory infections. However, variations in tissue pH and inflammation levels may impact drug distribution and activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,6R,8R,9R,10S,11S,12R)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBMHQVCOAWRCT-QPTWMBCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@@H](OC(=O)[C@@H]2C)[C@@](C)([C@@H](CC)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tulathromycin B | |
CAS RN |
280755-12-6 | |
| Record name | Tulathromycin B [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280755126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TULATHROMYCIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5PDD839DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the challenges associated with obtaining pure Tulathromycin A and Tulathromycin B?
A: Both research papers [, ] highlight the difficulty in separating Tulathromycin A and Tulathromycin B from the crude product mixture. This suggests that these compounds possess similar physicochemical properties, making traditional separation techniques challenging and potentially costly. The need for a specific and efficient separation method, as described in the papers, emphasizes the significance of purity for these compounds, likely for analytical and potentially therapeutic applications.
Q2: What is the significance of developing a method to separate Tulathromycin A and Tulathromycin B?
A: The development of a method to efficiently separate Tulathromycin A and Tulathromycin B, as described in the research [, ], holds several key implications:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)
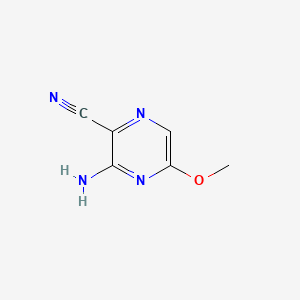


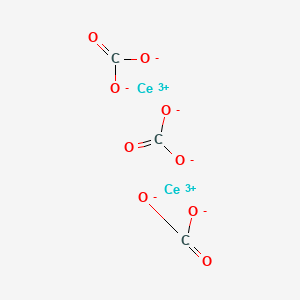

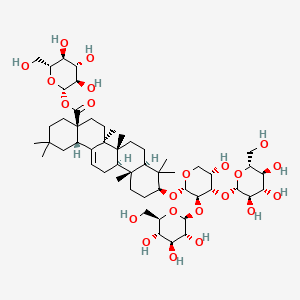

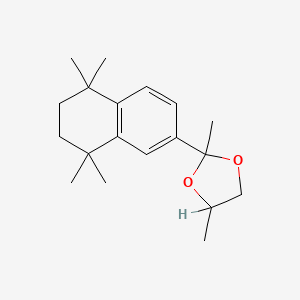
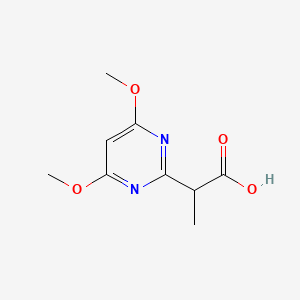

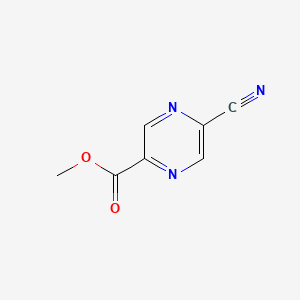
![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)